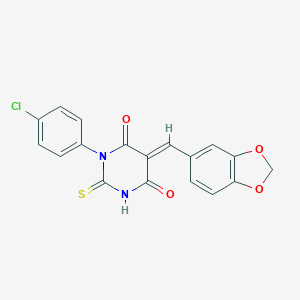![molecular formula C18H15NO4 B421907 (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B421907.png)
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with two methoxy groups at the 2 and 5 positions, linked to an oxazol-5-one ring system. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one. The reaction is often carried out in the presence of a base, such as piperidine, and a solvent like toluene. The reaction conditions may include heating the mixture to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent dye for labeling cellular components.
Medicine: Explored for its antimicrobial and anticancer properties.
作用机制
The mechanism of action of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound’s methoxy and benzylidene groups can interact with cellular components, leading to various biological effects. For example, its fluorescent properties make it useful for labeling lipid droplets in cells . Additionally, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways .
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-benzylidene-rhodanine: Similar structure with a rhodanine ring instead of an oxazol-5-one ring.
2,5-Dimethoxy-benzylidene-malononitrile: Contains a malononitrile group instead of an oxazol-5-one ring.
Uniqueness
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Its oxazol-5-one ring system differentiates it from other similar compounds, providing unique properties for various applications.
属性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3g/mol |
IUPAC 名称 |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-14-8-9-16(22-2)13(10-14)11-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-11- |
InChI 键 |
HIPBGLRLKCZQDO-PTNGSMBKSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
溶解度 |
0.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


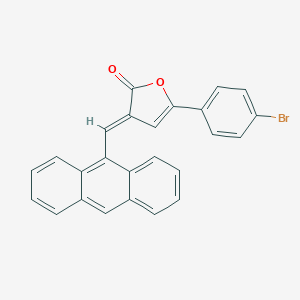
![1,7-Bis(4-chlorophenyl)-4-{2-nitrophenyl}-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B421827.png)
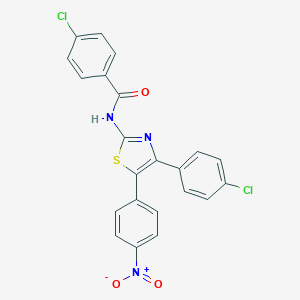
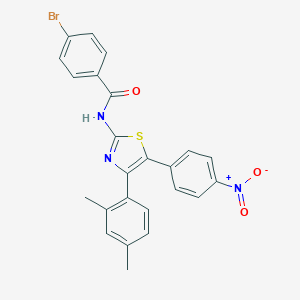

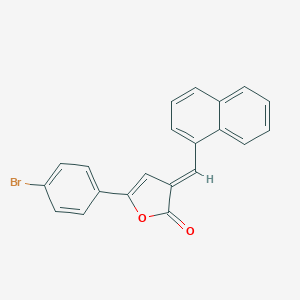
![3-bromo-N-[5-{4-nitrophenyl}-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B421835.png)
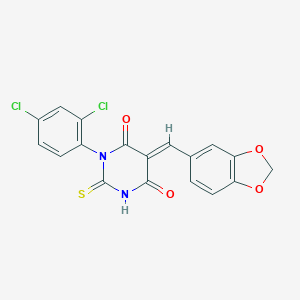
![(5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(2,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B421839.png)
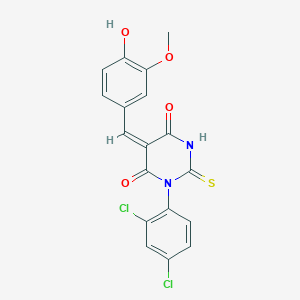

![1-(4-chlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B421843.png)
![1-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B421844.png)
